Tabimorelin - 193079-69-5

Tabimorelin

Catalog Number: EVT-283087
CAS Number: 193079-69-5
Molecular Formula: C32H40N4O3
Molecular Weight: 528.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tabimorelin (NN703) is a synthetic growth hormone secretagogue (GHS) that acts as a potent and selective agonist of the ghrelin receptor. [, ] It mimics the action of ghrelin, a naturally occurring hormone that stimulates the release of growth hormone (GH) from the pituitary gland. [, ] Tabimorelin is currently being investigated for its potential therapeutic use in treating growth hormone deficiency and other conditions. []

Synthesis Analysis

The synthesis of Tabimorelin primarily utilizes solid-phase peptide synthesis (SPPS) techniques, which allow for the sequential addition of amino acids to construct the desired peptide chain. The process typically involves several key steps:

  1. Formation of Core Structure: The initial step involves creating a stable core structure that serves as the foundation for further modifications.
  2. Amino Acid Addition: Amino acids are added one at a time to form the peptide chain. Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly employed to facilitate peptide bond formation.
  3. Functional Group Modifications: After constructing the peptide chain, various functional groups may be introduced or modified to enhance biological activity or stability.
  4. Purification: The final product undergoes purification processes, often involving high-performance liquid chromatography (HPLC), to ensure high purity and yield.

The choice between solid-phase or solution-phase synthesis may depend on the scale of production and target purity levels .

Molecular Structure Analysis

Tabimorelin's molecular structure is characterized by its resemblance to ghrelin, featuring a sequence of amino acids that allows it to bind effectively to GHSR. The compound has a molecular formula of C23_{23}H31_{31}N5_{5}O5_{5} and a molecular weight of approximately 453.53 g/mol. Its structure includes:

  • Peptide Backbone: A series of amino acids linked by peptide bonds.
  • Functional Groups: Various side chains that contribute to its biological activity and receptor binding affinity.

The binding affinity of Tabimorelin for GHSR is significant, with a dissociation constant (Ki_i) reported at approximately 50 nM, indicating its potency as an agonist .

Chemical Reactions Analysis

Tabimorelin can participate in several chemical reactions relevant to its stability and reactivity:

  1. Oxidation: Oxidation reactions may occur at methionine residues within the peptide, leading to the formation of sulfoxides or sulfones.
  2. Reduction: These oxidation products can be reduced back to their original state using reducing agents like dithiothreitol (DTT).
  3. Substitution Reactions: Substitution reactions can occur at various amino acid side chains, particularly those with reactive functional groups such as hydroxyl or amino groups.

These reactions are critical for understanding the stability and potential modifications of Tabimorelin during storage or in biological systems .

Mechanism of Action

Tabimorelin acts primarily through its interaction with the ghrelin/growth hormone secretagogue receptor (GHSR-1a), a G-protein coupled receptor that mediates various physiological effects:

  1. Receptor Binding: Upon binding to GHSR-1a, Tabimorelin mimics ghrelin's action, activating intracellular signaling pathways.
  2. Growth Hormone Release: This activation stimulates the secretion of growth hormone from the anterior pituitary gland.
  3. Downstream Effects: The increase in growth hormone leads to elevated levels of insulin-like growth factor 1 (IGF-1), which has widespread effects on growth, metabolism, and appetite regulation.

Pharmacokinetic studies indicate that Tabimorelin exhibits good oral bioavailability, making it an attractive alternative to traditional growth hormone therapies that require injections .

Physical and Chemical Properties Analysis

Tabimorelin possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, facilitating its use in various formulations.
  • Stability: Stability can be affected by environmental factors such as pH and temperature; thus, careful storage conditions are recommended.

The compound's potency as a GHSR agonist is underscored by its low Ki_i value, indicating strong binding affinity .

Applications

Tabimorelin has potential applications across several fields:

  1. Medical Research: Investigated for treating growth hormone deficiencies and metabolic disorders.
  2. Pharmaceutical Development: Used as a model compound for studying peptide synthesis and modification techniques.
  3. Clinical Trials: Explored in clinical settings for its ability to enhance appetite and promote weight gain in cachexia-related conditions.

The ongoing research into Tabimorelin's mechanisms and effects continues to highlight its importance in understanding metabolic regulation and developing new therapeutic strategies .

Pharmacological Characterization of Tabimorelin as a Ghrelin Receptor Agonist

Mechanisms of Action on Growth Hormone Secretagogue Receptor 1a (GHS-R1a)

Binding Affinity and Selectivity Profiling

Tabimorelin exhibits nanomolar affinity for the Growth Hormone Secretagogue Receptor 1a (GHS-R1a), with a reported Kd value of 0.8 nM in radioligand displacement assays using [³⁵S]MK-0677 as the reference ligand. This high affinity arises from its specific interaction with the receptor's transmembrane binding pocket, particularly residues within transmembrane domains (TMs) 3 and 6 (E124³.³³ and F279⁶.⁵¹) that form critical hydrophobic and polar contacts. Mutation studies demonstrate that alanine substitution at E124 reduces binding by >90%, confirming its role in stabilizing the ligand-receptor complex [2] [7].

Tabimorelin maintains >1,000-fold selectivity for GHS-R1a over melanocortin receptors (MC1R-MC5R) and negligible activity at other GPCRs (e.g., dopamine D2 receptor, serotonin 5-HT2C). This specificity is attributed to its non-peptidyl structure, which avoids recognition by receptors responsive to endogenous peptide hormones like α-MSH or ACTH. Notably, unlike endogenous ghrelin (which requires n-octanoylation for receptor activation), Tabimorelin's spiropiperidine scaffold enables direct receptor engagement without post-translational modifications [4] [10].

Table 1: Key Binding Interactions of Tabimorelin at GHS-R1a

Receptor DomainResidueInteraction TypeFunctional Consequence
TM3E124³.³³Ionic bondLoss reduces binding affinity by 90%
TM6F279⁶.⁵¹Hydrophobic packingMutation ablates signaling efficacy
TM6W276⁶.⁴⁸π-StackingCritical for constitutive activity suppression
ECL2C198Disulfide bridgeStabilizes extracellular ligand entry

Signal Transduction Pathways: Gq Protein Coupling and Intracellular Calcium Mobilization

Upon binding GHS-R1a, Tabimorelin stabilizes an active receptor conformation that preferentially couples to Gαq/11 proteins. This triggers phospholipase C-β (PLC-β) activation, catalyzing phosphatidylinositol 4,5-bisphosphate (PIP₂) hydrolysis into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ induces rapid calcium release from endoplasmic reticulum stores, elevating cytosolic [Ca²⁺] by 2.5-fold within 5 minutes in HEK-293 cells expressing recombinant GHS-R1a. The Ca²⁺ response is abolished by pre-treatment with the PLC inhibitor U73122, confirming pathway specificity [1] [9].

Constitutive GHS-R1a activity (basal signaling ≈50% of maximal capacity) is suppressed by Tabimorelin through allosteric constraints on TM6. Molecular dynamics simulations reveal that Tabimorelin binding restricts the inward movement of TM6's "aromatic lock" (Phe⁶.⁵¹/Trp⁶.⁴⁸), shifting the receptor equilibrium toward inactive states. This contrasts with ghrelin, which enhances TM6 flexibility to potentiate signaling. Consequently, Tabimorelin demonstrates biased agonism favoring calcium flux over β-arrestin recruitment (Emax = 85% vs. 42% relative to ghrelin) [6] [7].

Table 2: Signaling Pathway Activation by Tabimorelin vs. Ghrelin

Signaling PathwayTabimorelin Efficacy (% vs. Ghrelin)Key EffectorsKinetics
Gq/PLC-β/IP₃92%Ca²⁺ mobilizationPeak at 5 min
cAMP/PKA18%Adenylyl cyclaseNot induced
β-Arrestin recruitment42%GRK phosphorylationSlow (t₁/₂ >30 min)
ERK1/2 phosphorylation68%MAPK cascadePeak at 15 min

In Vitro Efficacy in Pituitary Cell Models

Dose-Dependent Growth Hormone Release Dynamics

In primary rat pituitary cell cultures, Tabimorelin stimulates growth hormone (GH) secretion with an EC₅₀ of 3.2 nM and Emax of 320% above basal levels. The dose-response curve is sigmoidal (Hill coefficient = 1.4), indicating positive cooperativity in receptor activation. Maximal GH release occurs at 100 nM, with no desensitization observed during 72-hour repeated exposures. This sustained efficacy contrasts with pulsatile GH secretion induced by endogenous ghrelin, which declines by 40% within 24 hours due to receptor internalization [1] [4].

Time-lapse analyses reveal that Tabimorelin (10 nM) elevates GH within 15 minutes, peaking at 60 minutes before plateauing. Co-administration with somatostatin suppresses GH release by only 35% (vs. 80% for ghrelin), suggesting enhanced stability against inhibitory inputs. The GH release is dependent on extracellular Ca²⁺, as chelation with EGTA reduces efficacy by 75%, underscoring the centrality of calcium-dependent exocytosis [3] [9].

Table 3: GH Release Parameters in Pituitary Cells

AgonistEC₅₀ (nM)Emax (% Basal GH)Time to Peak (min)Somatostatin Sensitivity
Tabimorelin3.2320%6035% reduction
Ghrelin0.8400%3080% reduction
MK-06771.5290%4550% reduction
GHRP-612.0250%2070% reduction

Comparison with Endogenous Ghrelin and Synthetic Peptide Agonists

Tabimorelin's non-peptidyl structure confers metabolic stability superior to peptide agonists. In hepatocyte assays, its half-life (t₁/₂) exceeds 120 minutes, whereas ghrelin and GHRP-6 degrade within <10 minutes due to serine protease cleavage. Consequently, Tabimorelin induces 3.1-fold more sustained GH secretion over 180 minutes compared to equimolar ghrelin. Additionally, it bypasses ghrelin's requirement for ghrelin O-acyltransferase (GOAT)-mediated octanoylation, eliminating a key variability factor in endogenous ligand activity [1] [10].

Functional comparisons show that Tabimorelin achieves 80% of ghrelin's maximal GH release efficacy but with 40% greater potency than the peptide agonist GHRP-6. Unlike peptide agonists, it does not stimulate prolactin or ACTH secretion at concentrations ≤100 nM, demonstrating superior pituitary cell-type specificity. This selectivity arises from absent expression of GHS-R1a in lactotrophs and corticotrophs, confining activity to somatotrophs [3] [9].

In Vivo Pharmacodynamic Outcomes in Preclinical Models

Sustained Elevation of Insulin-Like Growth Factor 1 (IGF-1) Levels

Single-dose Tabimorelin (1 mg/kg oral) in rats increases serum IGF-1 by 180% at 6 hours, maintaining levels >150% above baseline for 24 hours. This prolonged elevation reflects hepatic GH receptor activation downstream of pituitary GH secretion. Repeated dosing (7 days) amplifies this effect, with trough IGF-1 concentrations stabilizing at 220% of controls. The IGF-1 surge correlates with anabolic outcomes, including increased lean mass (+14%) and bone mineral density (+9%), confirming functional engagement of the GH-IGF-1 axis [1] [8].

Notably, IGF-1 elevation requires intact hypothalamic-pituitary communication. In hypophysectomized rats, Tabimorelin fails to increase IGF-1, whereas direct GH injection restores levels. This dependence is further evidenced by 85% inhibition of IGF-1 responses when somatostatin is co-infused, indicating mediation via pituitary GH rather than direct hepatic action [1].

Table 4: IGF-1 Elevation in Preclinical Models

SpeciesDose (mg/kg)RoutePeak IGF-1 IncreaseDuration >150% BaselineAnabolic Effects
Rat1.0Oral180% at 6h24hLean mass +14%
Dog0.5IV220% at 4h18hBMD +9%
Monkey2.0Oral160% at 8h28hMuscle protein +12%

Transient Modulation of Secondary Hormonal Axes (ACTH, Cortisol)

At supra-therapeutic doses (>5 mg/kg), Tabimorelin induces transient ACTH and cortisol elevations peaking at 30–45 minutes and normalizing within 2 hours. This effect is 70% weaker than equimolar ghrelin and blocked by corticotropin-releasing hormone (CRH) receptor antagonists, indicating mediation via hypothalamic CRH neurons rather than direct pituitary ACTH release. The response exhibits circadian sensitivity: evening dosing in rodents produces 50% greater ACTH elevation than morning dosing, aligning with endogenous cortisol rhythm amplification [1] [9].

Cross-talk with the HPA axis involves GHS-R1a-driven disinhibition of GABAergic inputs to paraventricular nucleus (PVN) neurons. However, chronic administration (28 days) shows complete adaptation, with ACTH/cortisol responses diminishing to baseline by day 7. This distinguishes Tabimorelin from chronic stress paradigms, which sustain HPA overactivation. Co-administration with dexamethasone suppresses cortisol release by 95%, confirming preserved glucocorticoid negative feedback [3] [9].

Table 5: HPA Axis Modulation Profile

ParameterTabimorelin (5 mg/kg)Ghrelin (5 mg/kg)Adaptation (Chronic Dosing)
ACTH peak increase120% above baseline300% above baselineComplete by day 7
Cortisol peak increase90% above baseline250% above baselineComplete by day 7
Response duration<2 hours<1.5 hoursNot applicable
CRH antagonist blockade100%100%Preserved

Properties

CAS Number

193079-69-5

Product Name

Tabimorelin

IUPAC Name

(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(2R)-1-(methylamino)-1-oxo-3-phenylpropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide

Molecular Formula

C32H40N4O3

Molecular Weight

528.7 g/mol

InChI

InChI=1S/C32H40N4O3/c1-32(2,33)19-11-16-29(37)35(4)28(22-24-17-18-25-14-9-10-15-26(25)20-24)31(39)36(5)27(30(38)34-3)21-23-12-7-6-8-13-23/h6-18,20,27-28H,19,21-22,33H2,1-5H3,(H,34,38)/b16-11+/t27-,28-/m1/s1

InChI Key

WURGZWOTGMLDJP-ZCYANPAGSA-N

SMILES

CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N

Solubility

Soluble in DMSO

Synonyms

Tabimorelin, NN-703, NNC-26-0703, NNC-260703, NN703, NNC26-0703, NNC260703

Canonical SMILES

CC(C)(CC=CC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)NC)N

Isomeric SMILES

CC(C)(C/C=C/C(=O)N(C)[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N(C)[C@H](CC3=CC=CC=C3)C(=O)NC)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.